2-(3-Methylphenyl)isonicotinonitrile

Description

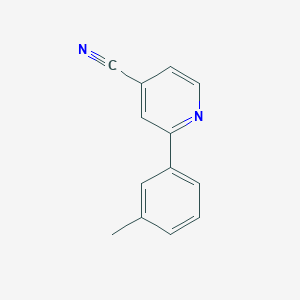

2-(3-Methylphenyl)isonicotinonitrile is a heteroaromatic compound featuring a pyridine ring substituted with a nitrile group at the 2-position and a 3-methylphenyl group at the 4-position. Its molecular formula is C₁₃H₁₀N₂, with a molecular weight of 194.24 g/mol. The nitrile group (-C≡N) confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Key spectral characteristics include:

- IR: A strong absorption band at ~2220 cm⁻¹ (C≡N stretch).

- NMR: Aromatic proton signals in the δ 7.2–8.5 ppm range and a singlet for the methyl group at δ 2.4 ppm.

- GC-MS: A molecular ion peak at m/z 194 with fragmentation patterns indicative of the nitrile and methylphenyl substituents.

Properties

IUPAC Name |

2-(3-methylphenyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-3-2-4-12(7-10)13-8-11(9-14)5-6-15-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRNSNAXFAZFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Methylphenyl)isonicotinonitrile involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)isonicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-(3-Methylphenyl)isonicotinonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its use as a precursor for pharmaceutical compounds.

Industry: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)isonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3-Methylphenyl)isonicotinonitrile with structurally related compounds from the evidence:

| Compound Name | Molecular Formula | Functional Groups | Key Substituents |

|---|---|---|---|

| This compound | C₁₃H₁₀N₂ | Nitrile, pyridine | 3-Methylphenyl, isonicotinoyl |

| 3-Methyl-N-[2-(3-methylbenzamido)phenyl]benzamide (I) | C₂₂H₂₀N₂O₂ | Amide, benzene | 3-Methylphenyl, benzamide |

| 2-(3-Methylphenyl)-1H-benzimidazole (II) | C₁₄H₁₂N₂ | Benzimidazole, benzene | 3-Methylphenyl |

Key Observations :

- The nitrile group in the target compound is electron-withdrawing , lowering LUMO energy and enhancing electrophilicity compared to the amide in Compound I, which has electron-donating N-H groups .

- Compound II’s benzimidazole core allows for hydrogen bonding (via N-H), unlike the nitrile or amide derivatives, influencing solubility and biological activity.

Mechanistic Insights :

- The target compound’s synthesis may involve nucleophilic aromatic substitution (e.g., replacing a halogen with -C≡N), contrasting with Compound I’s amide coupling (dependent on leaving group efficiency) .

- Compound II’s formation under high-temperature protonation aligns with benzimidazole cyclization mechanisms, which are less relevant to nitrile synthesis.

Spectroscopic and Computational Data

IR Spectral Comparison :

| Compound | Key IR Peaks (cm⁻¹) |

|---|---|

| This compound | 2220 (C≡N), 1600 (C=C aromatic) |

| Compound I | 3300 (N-H), 1650 (C=O amide) |

| Compound II | 3400 (N-H benzimidazole), 1500 (C=N) |

DFT Calculations (Hypothesized for Target Compound) :

- HOMO : Localized on the pyridine ring and nitrile group, suggesting susceptibility to electrophilic attack.

- LUMO : Dominated by the nitrile’s π* orbital, facilitating nucleophilic additions (e.g., hydrolysis to amides).

In contrast, Compound I’s HOMO is centered on the amide nitrogen lone pairs, while Compound II’s HOMO involves benzimidazole π-electrons .

Reactivity Contrasts :

- The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, whereas Compound I’s amide is resistant to hydrolysis under mild conditions. Compound II’s imidazole ring participates in acid-base reactions, enhancing pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.